molecular formula C17H24N4OS B7415734 1-[4-ethyl-2-methyl-5-[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]-1H-pyrrol-3-yl]ethanone

1-[4-ethyl-2-methyl-5-[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]-1H-pyrrol-3-yl]ethanone

Cat. No.: B7415734
M. Wt: 332.5 g/mol
InChI Key: CWHYBFBVUSCTHI-UHFFFAOYSA-N
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Description

1-[4-ethyl-2-methyl-5-[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]-1H-pyrrol-3-yl]ethanone is a fascinating synthetic compound. It's commonly used in various fields of chemistry and pharmaceutical research due to its unique structure and properties.

Properties

IUPAC Name

1-[4-ethyl-2-methyl-5-[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]-1H-pyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-4-13-16(12(3)22)11(2)19-17(13)14-10-23-15(20-14)9-21-7-5-18-6-8-21/h10,18-19H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHYBFBVUSCTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C(=O)C)C)C2=CSC(=N2)CN3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-ethyl-2-methyl-5-[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]-1H-pyrrol-3-yl]ethanone typically involves the following steps:

  • Start with the condensation of 2-ethyl-4-methyl-5-thiazolylamine with 1-(chloromethyl)-1H-pyrrole-3-carbaldehyde under controlled conditions.

  • The intermediate product is then reacted with piperazine in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production follows similar synthetic routes but scales up using large reactors and optimized reaction conditions. Continuous flow processes may be employed to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, forming various oxidative derivatives.

  • Reduction: : It can be reduced under specific conditions to alter functional groups.

  • Substitution: : The compound is prone to nucleophilic substitution reactions, where different nucleophiles can replace specific functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or hydrogen peroxide can be used.

  • Reducing Agents: : Lithium aluminium hydride or sodium borohydride are effective.

  • Nucleophiles: : Hydroxide ions, alkoxide ions, and amines are commonly used.

Major Products

Depending on the reaction conditions, the products can vary widely. Typical products include various substituted derivatives and oxidative or reductive modifications.

Scientific Research Applications

1-[4-ethyl-2-methyl-5-[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]-1H-pyrrol-3-yl]ethanone has applications in:

  • Chemistry: : Used as a precursor in complex synthetic reactions.

  • Biology: : Studied for its interactions with biological molecules.

  • Industry: : Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets, often binding to receptor sites or interacting with enzymes. The exact pathways can vary but typically involve modulation of biological processes at the molecular level.

Comparison with Similar Compounds

Compared to other thiazole derivatives, 1-[4-ethyl-2-methyl-5-[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]-1H-pyrrol-3-yl]ethanone stands out due to its unique substitution pattern on the thiazole ring and the presence of a piperazine moiety. Similar compounds include other pyrrole-thiazole derivatives, but they often lack the specific functional groups that give this compound its distinctive properties.

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